

Application Notes and Protocols for SAR407899 in Rodent Models

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Compound of Interest

Compound Name: SAR407899

Cat. No.: B1681456

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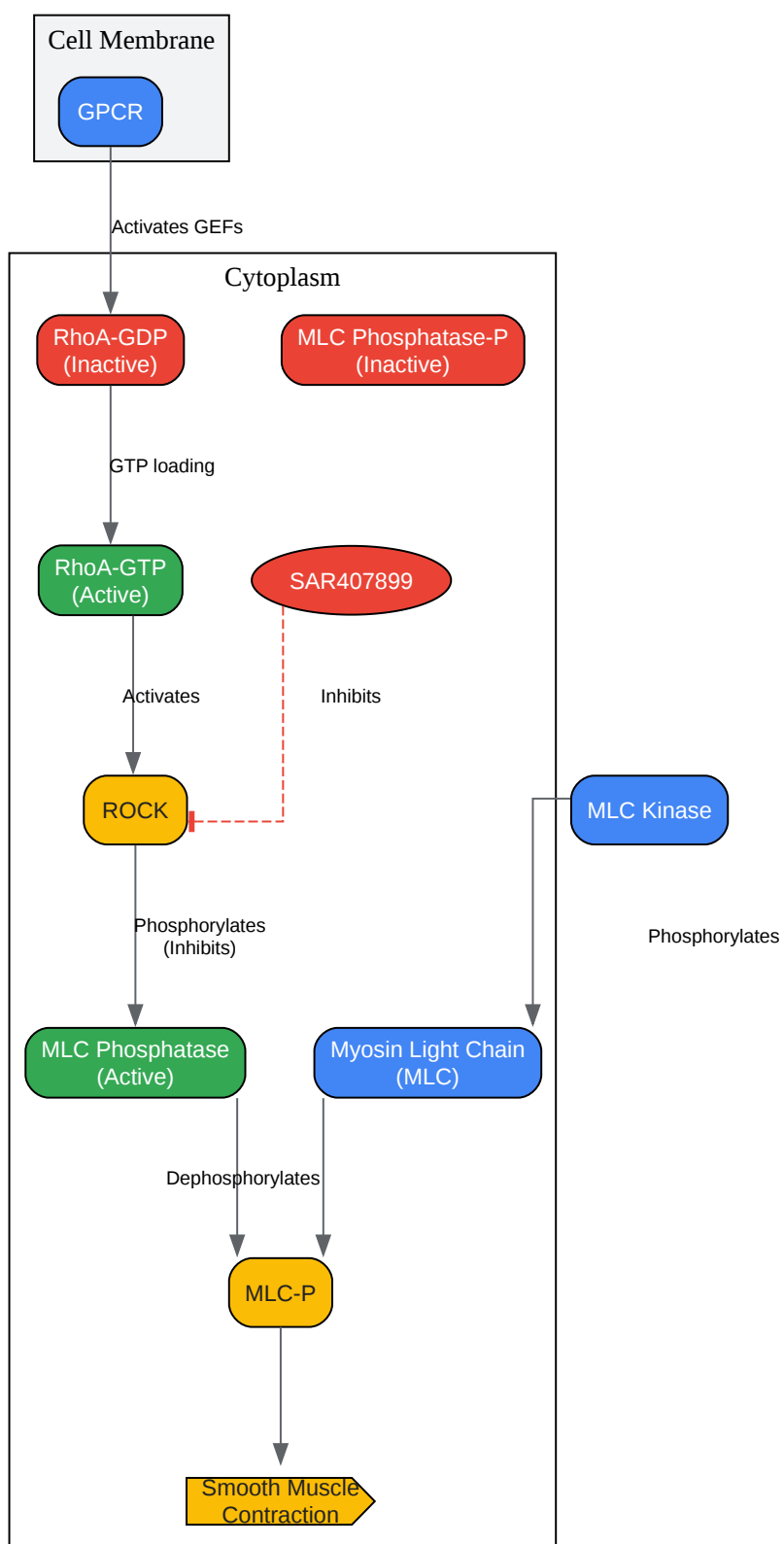
These application notes provide a comprehensive guide to the use of **SAR407899**, a potent and selective Rho-kinase (ROCK) inhibitor, in rodent models of hypertension. Detailed protocols for dosage, administration, and experimental procedures are outlined to ensure reproducible and accurate results in a research setting.

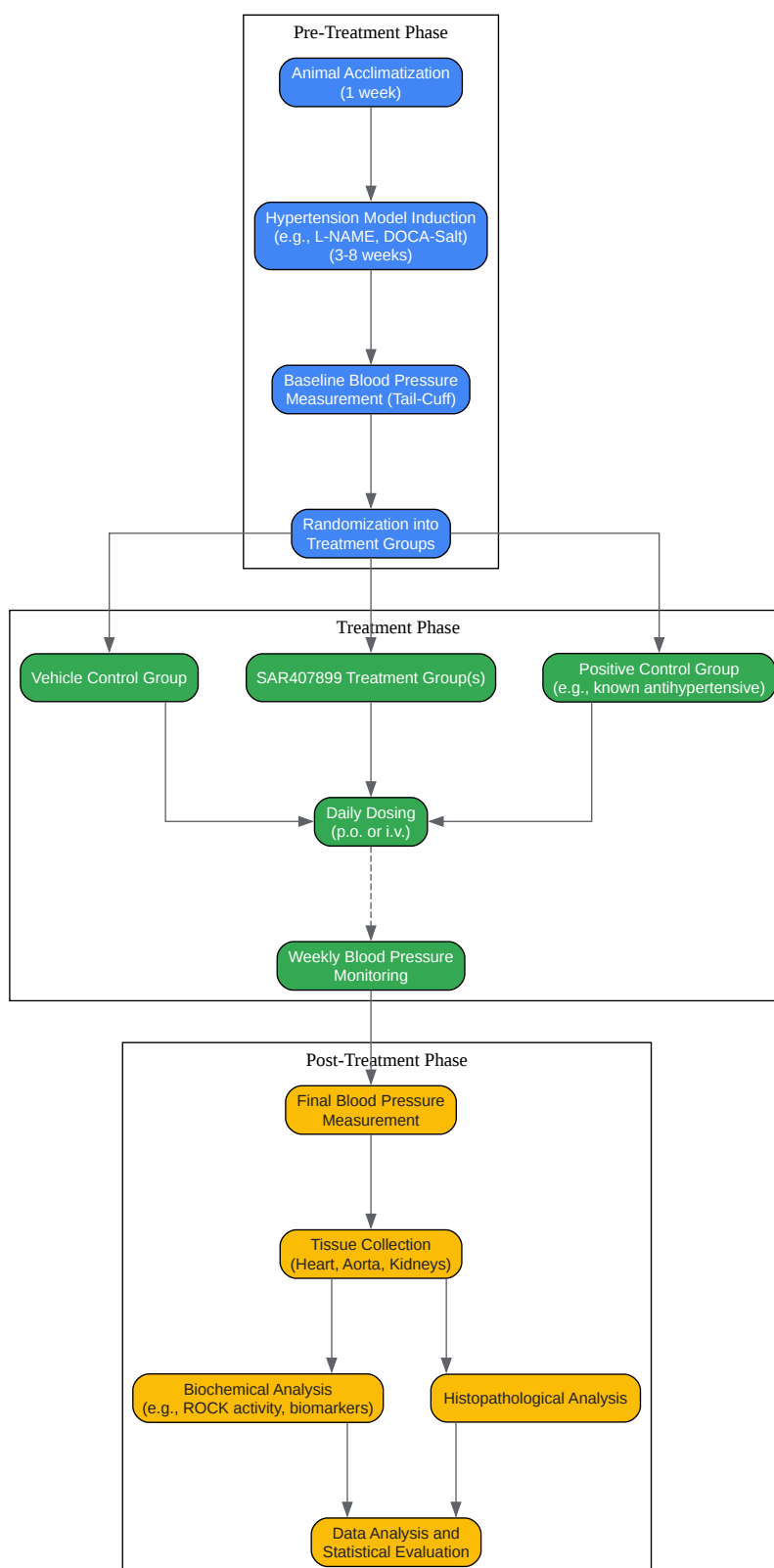
Mechanism of Action

SAR407899 is an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, and motility. In the vasculature, activation of this pathway leads to vasoconstriction. By inhibiting ROCK, **SAR407899** promotes vasodilation and consequently lowers blood pressure.[1]

The signaling cascade begins with the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, most notably the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain phosphatase (MLCP) activity. This leads to an increase in phosphorylated myosin light chain (MLC), resulting in smooth muscle contraction. **SAR407899** blocks this cascade, leading to vasorelaxation.

Below is a diagram illustrating the Rho/ROCK signaling pathway and the point of inhibition by **SAR407899**.





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References

- 1. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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